molecular formula C13H17N3O2 B1519196 1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1118787-79-3

1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B1519196
CAS RN: 1118787-79-3
M. Wt: 247.29 g/mol
InChI Key: LNABWTAJAKLZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a compound used for proteomics research . Its molecular formula is C13H17N3O2 .


Synthesis Analysis

A review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .


Molecular Structure Analysis

The molecular structure of “1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is represented by the formula C13H17N3O2 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, where it serves as a building block for the synthesis of complex molecules. Its unique structure allows for the exploration of protein interactions and functions, aiding in the understanding of proteomic complexity .

Medicinal Chemistry

In medicinal chemistry, this pyrazolopyridine derivative is a precursor in the synthesis of compounds with pharmacological properties. It’s part of the chemical framework for drugs like anxiolytics and treatments for pulmonary hypertension .

Material Science

The compound’s robust molecular structure could be pivotal in material science, particularly in the development of novel polymers or coatings that require specific organic molecules with stable pyrazolopyridine rings .

Environmental Science

Environmental science could benefit from this compound through the creation of sensitive analytical reagents for detecting pollutants or toxins, given its reactive nature and potential for forming stable complexes .

Analytical Chemistry

In analytical chemistry, 1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is valuable for developing new analytical methods. Its well-defined structure and properties make it suitable for use as a standard or reference compound in chromatography and spectrometry .

Synthetic Chemistry

The compound is integral in synthetic chemistry for constructing pyrazolopyridine systems. Its versatility allows chemists to create a wide array of derivatives, each with unique properties and potential applications .

Biochemistry

In biochemistry, it can be used to study enzyme-substrate interactions, as its structure can be modified to mimic certain biological molecules, providing insights into enzymatic pathways and mechanisms .

properties

IUPAC Name

1-tert-butyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-7-6-9(12(17)18)10-8(2)15-16(11(10)14-7)13(3,4)5/h6H,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNABWTAJAKLZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C(C)(C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.